5-Bromo-3-chloro-1,2,4-thiadiazole
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Overview
Description
5-Bromo-3-chloro-1,2,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiadiazoles: The compound can be synthesized by halogenating thiadiazoles using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where reactants are added in stages to control the reaction conditions.
Continuous Flow Process: This method is gaining popularity for its efficiency and control over reaction parameters.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like ammonia, amines, or alcohols, and polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
5-Bromo-3-chloro-1,2,4-thiadiazole has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
5-Bromo-3-chloro-1,2,4-thiadiazole is compared with other similar compounds such as 3-Bromo-5-chloro-1,2,4-thiadiazole and 5-Bromo-3-chloro-1,3,4-thiadiazole. While these compounds share structural similarities, their unique substitutions and positions of halogens result in different chemical and biological properties.
Comparison with Similar Compounds
3-Bromo-5-chloro-1,2,4-thiadiazole
5-Bromo-3-chloro-1,3,4-thiadiazole
3-Bromo-5-chloro-1,3,4-thiadiazole
Properties
IUPAC Name |
5-bromo-3-chloro-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClN2S/c3-1-5-2(4)6-7-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJUWFRPVRDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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